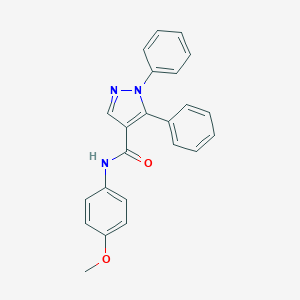
N-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, commonly known as MPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDC is a pyrazole-based compound that has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of MPDC is not fully understood, but studies have shown that it can interact with various cellular targets. MPDC has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. MPDC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
MPDC has shown various biochemical and physiological effects in scientific research studies. In cancer cells, MPDC has been shown to induce apoptosis, leading to cell death. MPDC has also been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, MPDC has been shown to exhibit antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
MPDC has several advantages for lab experiments, including its high purity and yield. MPDC is also relatively easy to synthesize, making it readily available for scientific research. However, MPDC has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for MPDC research, including its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of MPDC in cancer cells and to determine its efficacy in vivo. Additionally, MPDC's potential as an anti-inflammatory and antimicrobial agent should be further explored. Future studies should also focus on optimizing the synthesis of MPDC to improve its purity and yield.
Conclusion
MPDC is a pyrazole-based compound that has shown promising results in scientific research applications. Its potential as an anticancer, anti-inflammatory, and antimicrobial agent makes it a promising compound for further research. The synthesis of MPDC has been optimized to achieve high yields and purity, making it suitable for scientific research applications. Future studies should focus on elucidating the mechanism of action of MPDC and optimizing its synthesis.
合成法
The synthesis of MPDC can be achieved using different methods, including the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and acetophenone in the presence of a catalyst. Another method involves the reaction of 4-methoxyphenylhydrazine and chalcone, followed by the reaction of the resulting compound with chloroacetyl chloride. The synthesis of MPDC has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
MPDC has shown promising results in scientific research applications, including its potential as an anticancer agent. Studies have shown that MPDC can induce apoptosis in cancer cells by activating the caspase pathway. MPDC has also shown potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of inflammatory cytokines. Additionally, MPDC has shown potential as an antimicrobial agent, with studies showing its activity against various bacterial strains.
特性
製品名 |
N-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide |
|---|---|
分子式 |
C23H19N3O2 |
分子量 |
369.4 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-1,5-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H19N3O2/c1-28-20-14-12-18(13-15-20)25-23(27)21-16-24-26(19-10-6-3-7-11-19)22(21)17-8-4-2-5-9-17/h2-16H,1H3,(H,25,27) |
InChIキー |
QVJPARKVJOTKPJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzyl-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287281.png)
![1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether](/img/structure/B287282.png)
![3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287284.png)
![2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide](/img/structure/B287285.png)
![3-benzyl-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287288.png)
![3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287289.png)
![3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287290.png)
![3-Benzyl-6-(2-chloro-6-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287291.png)
![3-Benzyl-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287295.png)
![3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287298.png)
![3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287301.png)
![3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287302.png)
![3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287304.png)
![3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287305.png)